4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide
Description
4-(Benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide is a benzamide derivative characterized by a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and an ethylcarbamoyl amino moiety.
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-19-17(23)21-20-16(22)14-9-8-13(10-15(14)18)24-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTWEWMJLRLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide typically involves multiple steps. One common route starts with the preparation of the benzyloxy intermediate, followed by chlorination to introduce the chlorobenzoyl group. The final step involves the reaction of the chlorobenzoyl intermediate with N-ethylhydrazinecarboxamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoquinones, while reduction of the chlorobenzoyl group can yield benzyl alcohols .
Scientific Research Applications
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The benzyloxy and chlorobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and spectral differences between the target compound and its analogs:
Key Observations :
- Solubility : Compounds with polar groups (e.g., hydroxyl in 6a, sulfonyl in vismodegib salts) exhibit higher aqueous solubility, while lipophilic substituents (benzyloxy, phenylethoxy) reduce solubility .
- Spectral Data : The IR C=O stretch near 1630 cm⁻¹ is consistent across benzamide derivatives, confirming the amide backbone .
Biological Activity
The compound 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide , with the CAS number 478039-96-2 , has garnered attention in recent research for its potential biological activities, particularly in cancer therapy and as a histone deacetylase (HDAC) inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 347.79 g/mol
- Structure : The compound features a benzyloxy group and a chloro-substituted benzamide structure, which are critical for its biological activity.
This compound functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can promote the acetylation of histones, resulting in an open chromatin structure and enhanced gene expression associated with apoptosis and cell cycle arrest.
Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several solid tumor cell lines, indicating potent inhibitory effects on cell proliferation.
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Histone Deacetylase Inhibition
The compound has been characterized as a selective HDAC inhibitor, particularly against class I HDACs (HDAC1, HDAC2, and HDAC3). The selectivity and potency against these enzymes are crucial for minimizing side effects typically associated with broader-spectrum HDAC inhibitors.
- Selectivity Profile :
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
This selectivity profile indicates that the compound could effectively modulate epigenetic pathways involved in cancer progression without significantly affecting other cellular processes.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in G2/M phase cell cycle arrest and induced apoptosis in HepG2 cells. These findings were corroborated by flow cytometry analyses, which showed increased sub-G1 populations indicative of apoptotic cells.
- In Vivo Efficacy : In xenograft models, administration of the compound led to significant tumor growth inhibition compared to controls, reinforcing its potential as a therapeutic agent in oncology.
- Combination Therapy : Studies have also explored the efficacy of combining this compound with other chemotherapeutic agents such as taxol and camptothecin, revealing enhanced anticancer activity when used synergistically.
Q & A
Q. What safety protocols are essential for handling this compound in the laboratory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
